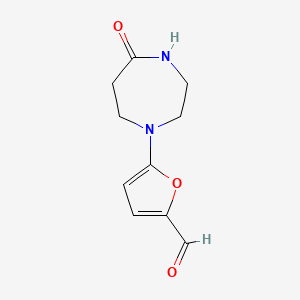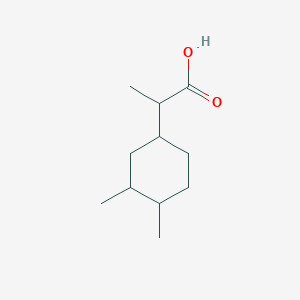
2-(3,4-Dimethylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a 3,4-dimethylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of 3,4-dimethylcyclohexane with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or other substituted products.
Applications De Recherche Scientifique
2-(3,4-Dimethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, the cyclohexyl group can influence the compound’s hydrophobic interactions and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethylcyclohexyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 2-(3,4-Dimethylphenyl)propanoic acid
Uniqueness
2-(3,4-Dimethylcyclohexyl)propanoic acid is unique due to the presence of the 3,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-(3,4-dimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
VNCWHFLVYHSYEM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


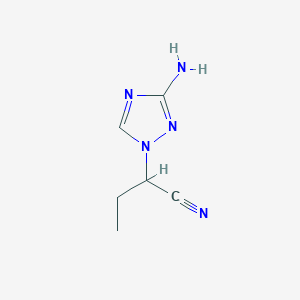
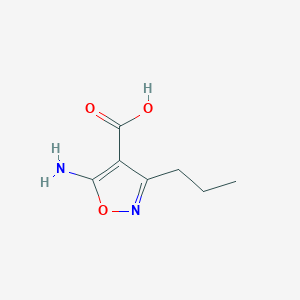
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
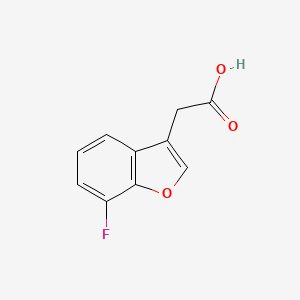
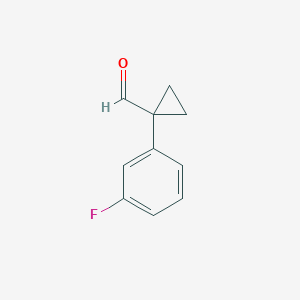
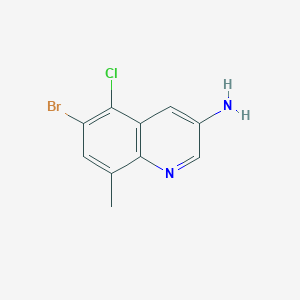
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
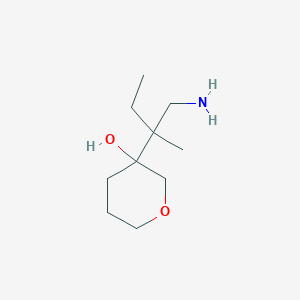
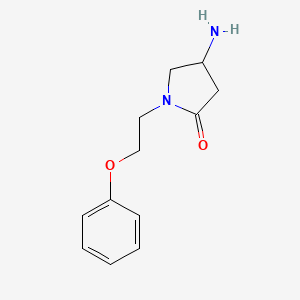
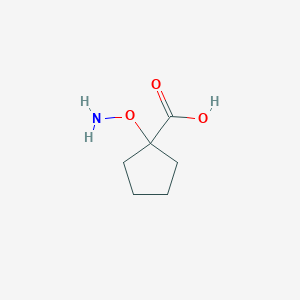
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
